N-Butyl-4-(2-chloroethyl)-benzenesulfonamide
Description
Historical Context of Benzenesulfonamide Derivatives in Organic Chemistry
The history of benzenesulfonamide derivatives is inextricably linked to the rise of synthetic antimicrobial agents. Benzenesulfonamide itself, first synthesized in the late 19th century, gained prominence in 1935 when Gerhard Domagk demonstrated the therapeutic efficacy of its derivative, Prontosil, against streptococcal infections. This breakthrough catalyzed systematic modifications to the sulfonamide scaffold to optimize pharmacokinetic and pharmacodynamic properties. Early derivatives focused on substituting the benzene ring or the sulfonamide nitrogen with groups that enhanced solubility, bioavailability, or target specificity.
By the mid-20th century, chemists began exploring chloroalkyl substitutions to modulate electronic and steric effects. The introduction of chloroethyl groups, as seen in 4-(2-chloroethyl)benzenesulfonamide (CAS 5378-85-8), marked a shift toward compounds with enhanced electrophilic character, enabling covalent interactions with biological nucleophiles. Concurrently, alkylation of the sulfonamide nitrogen—exemplified by derivatives like N-(2-chlorophenyl)-4-methylbenzenesulfonamide (CAS 6380-05-8)—emerged as a strategy to fine-tune lipophilicity and metabolic stability. These innovations laid the groundwork for complex hybrids such as N-butyl-4-(2-chloroethyl)-benzenesulfonamide, which combines a nitrogen-bound butyl chain with a para-positioned chloroethyl group.
Structural Relationship to Alkyl Chloroethyl-Substituted Aromatic Sulfonamides
N-Butyl-4-(2-chloroethyl)-benzenesulfonamide belongs to a structural family characterized by two critical modifications:
- Nitrogen-bound alkyl groups : The butyl substituent at the sulfonamide nitrogen increases steric bulk compared to simpler analogs like benzenesulfonamide. This modification influences conformational flexibility and intermolecular interactions, as evidenced by the compound’s molecular weight of 275.80 g/mol.
- Para-substituted chloroethyl chains : The 2-chloroethyl group at the benzene ring’s para position introduces a reactive electrophilic center. This feature is shared with compounds such as 4-(2-chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide (CAS 1018339-50-8), where the chloroethyl moiety facilitates nucleophilic substitution reactions.
The synergy between these structural elements is evident when comparing key parameters across related derivatives (Table 1).
Table 1: Structural Comparison of Chloroethyl-Substituted Benzenesulfonamides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number |
|---|---|---|---|---|
| Benzenesulfonamide | $$ \text{C}6\text{H}7\text{NO}_2\text{S} $$ | 157.19 | None | 98-10-2 |
| 4-(2-Chloroethyl)benzenesulfonamide | $$ \text{C}8\text{H}{10}\text{ClNO}_2\text{S} $$ | 219.69 | Para-chloroethyl | 5378-85-8 |
| N-(2-Chlorophenyl)-4-methylbenzenesulfonamide | $$ \text{C}{13}\text{H}{12}\text{ClNO}_2\text{S} $$ | 281.76 | N-(2-chlorophenyl), para-methyl | 6380-05-8 |
| N-Butyl-4-(2-chloroethyl)-benzenesulfonamide | $$ \text{C}{12}\text{H}{18}\text{ClNO}_2\text{S} $$ | 275.80 | N-butyl, para-chloroethyl | 1018537-08-0 |
| 4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide | $$ \text{C}{12}\text{H}{18}\text{ClNO}_2\text{S} $$ | 275.80 | N-(sec-butyl), para-chloroethyl | 1018339-50-8 |
The butyl group in N-butyl-4-(2-chloroethyl)-benzenesulfonamide distinguishes it from shorter-chain analogs, potentially enhancing membrane permeability due to increased hydrophobicity. This aligns with trends observed in N-(benzenesulfonyl)-N-butyl-benzenesulfonamide (CAS 54563-71-2), where extended alkyl chains improve lipid solubility. Meanwhile, the chloroethyl group’s positioning mirrors that in 4-(2-chloroethyl)benzenesulfonamide, preserving the sulfonamide’s ability to participate in resonance stabilization while introducing a reactive site for further functionalization.
Crystallographic studies of related compounds, such as N-(2-chlorophenyl)-4-methylbenzenesulfonamide, reveal that substituents at the para position induce planarity distortions in the benzene ring, which may influence packing efficiency and solid-state reactivity. Although similar structural data for N-butyl-4-(2-chloroethyl)-benzenesulfonamide remain unpublished, its SMILES notation ($$ \text{CCCCNS(=O)(=O)C1=CC=C(C=C1)CCCl} $$) suggests a conformation where the butyl chain adopts a staggered configuration relative to the sulfonamide group, minimizing steric clashes.
Properties
CAS No. |
1018537-08-0 |
|---|---|
Molecular Formula |
C12H18ClNO2S |
Molecular Weight |
275.80 g/mol |
IUPAC Name |
N-butyl-4-(2-chloroethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO2S/c1-2-3-10-14-17(15,16)12-6-4-11(5-7-12)8-9-13/h4-7,14H,2-3,8-10H2,1H3 |
InChI Key |
FTWHJNXQIQRLJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 4-(2-Chloroethyl)aniline Derivatives
A primary route involves reacting 4-(2-chloroethyl)aniline with butylsulfonyl chloride or benzenesulfonyl chloride. However, direct sulfonylation of aromatic amines is challenging due to competing side reactions. To mitigate this, protective acetylation of the amine is often employed. For example:
- Acetylation :
- Chlorosulfonation :
- Amination and Hydrolysis :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride, 110°C, 4 h | 85–90 | |
| Chlorosulfonation | ClSO₃H, 60°C, 3 h | 75–80 | |
| Amination | Butylamine, CH₂Cl₂, pyridine, 25°C, 2 h | 70–75 |
Friedel-Crafts Alkylation Followed by Sulfonation
An alternative approach introduces the 2-chloroethyl group before sulfonation:
- Chloroethylation of Benzene :
- Sulfonation :
- Conversion to Sulfonyl Chloride :
- Amination :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chloroethylation | 1,2-Dichloroethane, AlCl₃, 45°C, 7 h | 60–65 | |
| Sulfonation | H₂SO₄, 100°C, 4 h | 70–75 | |
| Amination | Butylamine, DMF, 80°C, 3 h | 65–70 |
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates amination by facilitating nucleophilic attack.
- Microwave Assistance : Reduces reaction time for sulfonation by 30–40%.
Purification and Characterization
Crystallization Techniques
Analytical Validation
- ¹H NMR : Peaks at δ 1.35–1.45 (butyl CH₂), δ 3.75 (SO₂NH), and δ 4.25 (Cl–CH₂).
- HPLC Purity : >98% achieved via gradient elution (acetonitrile/water).
Challenges and Mitigation
Byproduct Formation
Scalability Issues
- Continuous Flow Systems : Improve heat dissipation during exothermic chlorosulfonation.
- Waste Recycling : Spent chlorosulfonic acid is neutralized with NaOH for safe disposal.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Sulfonylation of Aniline | High yields, minimal steps | Requires protective acetylation |
| Friedel-Crafts Route | Scalable, avoids acetyl intermediates | Lower yields due to competing reactions |
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(2-chloroethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include substituted sulfonamides with various functional groups.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
N-butyl-4-(2-chloroethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-4-(2-chloroethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The sulfonamide group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Target Compound:
- N-Butyl-4-(2-chloroethyl)-benzenesulfonamide :
- Core : Benzenesulfonamide.
- Substituents :
- 2-Chloroethyl group (alkylating agent).
- n-Butyl chain (lipophilicity enhancer).
Analogous Compounds:
4-[Bis(2-chloroethyl)amino]benzenesulfonamide: Contains two 2-chloroethyl groups on the sulfonamide nitrogen.
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) :
- Nitrosourea backbone with two 2-chloroethyl groups.
- Alkylates DNA and RNA, with additional carbamoylating activity via isocyanate intermediates .
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) :
Physicochemical Properties
- Degradation : Unlike nitrosoureas, which degrade rapidly into active intermediates (e.g., isocyanates), the target compound’s stability is likely higher due to the sulfonamide backbone .
Toxicity and Therapeutic Index
- N-Butyl-4-(2-chloroethyl)-benzenesulfonamide: Limited data, but structural analogs suggest myelosuppression and nephrotoxicity as risks .
- BCNU/CCNU : Dose-limiting toxicities include delayed bone marrow suppression and pulmonary fibrosis, exacerbated by carbamoylating activity .
- Therapeutic Index : The target compound’s lack of carbamoylating activity may improve safety, similar to nitrosoureas with reduced carbamoylation (e.g., fotemustine) .
Biological Activity
N-Butyl-4-(2-chloroethyl)-benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-Butyl-4-(2-chloroethyl)-benzenesulfonamide features a sulfonamide functional group, which is known for its diverse biological activities. The compound is characterized by:
- Butyl Group : Enhances lipophilicity.
- Chloroethyl Substituent : Increases reactivity and potential pharmacological properties.
- Sulfonamide Moiety : Contributes to its interaction with various biological targets.
The chemical structure can be represented as follows:
The biological activity of N-Butyl-4-(2-chloroethyl)-benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on carbonic anhydrase (CA) enzymes, which are crucial for various physiological processes. This inhibition can disrupt cellular pH regulation and metabolic functions.
- Antimicrobial Activity : Similar compounds are known to inhibit bacterial growth by interfering with folic acid synthesis, suggesting potential antibiotic applications.
- Induction of Apoptosis : In vitro studies indicate that derivatives can induce apoptosis in cancer cell lines, highlighting their potential in cancer therapy .
Antimicrobial Properties
N-Butyl-4-(2-chloroethyl)-benzenesulfonamide has demonstrated significant antimicrobial activity. Its mechanism involves the disruption of folic acid synthesis pathways in bacteria, similar to other sulfonamides.
Anticancer Activity
Research has shown that this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and others. The following table summarizes findings from relevant studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 22.04 | Induction of apoptosis via annexin V-FITC positivity |
| Other Cancer Lines | Varies | Cell cycle arrest and disruption of cytoskeletal integrity |
Case Studies and Research Findings
- Study on Apoptosis Induction :
- Carbonic Anhydrase Inhibition :
-
Comparative Analysis with Similar Compounds :
- A comparative study of structurally similar compounds revealed that N-butyl-4-(2-chloroethyl)-benzenesulfonamide exhibits unique properties due to its butyl and chloroethyl groups, enhancing its lipophilicity and reactivity compared to other derivatives like N-Methyl or N-Ethyl variants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
